molecular formula C10H13N B121715 3-Methyl-3-phenylazetidine CAS No. 5961-33-1

3-Methyl-3-phenylazetidine

Cat. No.: B121715
CAS No.: 5961-33-1
M. Wt: 147.22 g/mol
InChI Key: YOLLUMURPUEOJW-UHFFFAOYSA-N
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Description

3-Methyl-3-phenylazetidine is an organic compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by a phenyl group and a methyl group attached to the azetidine ring. Its molecular formula is C10H13N, and it has a molecular weight of 147.2169 g/mol .

Scientific Research Applications

3-Methyl-3-phenylazetidine has several applications in scientific research:

Safety and Hazards

According to the safety data sheet, 3-Methyl-3-phenylazetidine is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-phenylazetidine typically involves the cyclization of appropriate precursors. One common method is the reaction of N-phenyl-2-bromo-2-methylpropanamide with a base to induce cyclization and form the azetidine ring. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-phenylazetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Methyl-3-phenylazetidine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its azetidine ring and phenyl group. These interactions can modulate biological pathways, leading to its observed biological activities. Further research is needed to elucidate the specific molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both phenyl and methyl groups on the azetidine ring. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its unique structure allows for specific interactions with molecular targets, which can be leveraged in the development of new drugs and materials .

Properties

IUPAC Name

3-methyl-3-phenylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-10(7-11-8-10)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLLUMURPUEOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208287
Record name Azetidine, 3-methyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5961-33-1
Record name Azetidine, 3-methyl-3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005961331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azetidine, 3-methyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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